S 32212 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

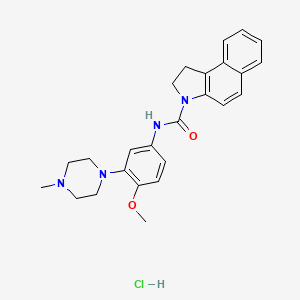

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2.ClH/c1-27-13-15-28(16-14-27)23-17-19(8-10-24(23)31-2)26-25(30)29-12-11-21-20-6-4-3-5-18(20)7-9-22(21)29;/h3-10,17H,11-16H2,1-2H3,(H,26,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKGNVNONBJBSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)NC(=O)N3CCC4=C3C=CC5=CC=CC=C45)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of S 32212 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S 32212 hydrochloride is a novel psychoactive compound characterized by a dual mechanism of action, functioning as both a potent inverse agonist at the serotonin 5-HT2C receptor and an antagonist at α2-adrenoceptors. This unique pharmacological profile suggests its potential as a therapeutic agent, particularly in the realm of neuropsychiatric disorders. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these properties. All quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its complex pharmacology.

Molecular Targets and Binding Affinity

This compound exhibits high affinity for the human 5-HT2C receptor, specifically the constitutively active INI isoform, and for multiple subtypes of the human α2-adrenoceptor. The binding affinities, expressed as pKi values, are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

| Receptor Target | pKi Value | Reference |

| Human 5-HT2C(INI) | 8.2 | [1] |

| Human α2A-adrenoceptor | 7.2 | [1] |

| Human α2B-adrenoceptor | 8.2 | [1] |

| Human α2C-adrenoceptor | 7.4 | [1] |

Table 1: Binding Affinities of this compound for Serotonin 5-HT2C and α2-Adrenergic Receptors.[1]

Core Mechanism of Action: A Dual-Pronged Approach

The primary mechanism of action of this compound is twofold, targeting two distinct receptor systems that play crucial roles in neurotransmission.

Inverse Agonism at the Serotonin 5-HT2C Receptor

This compound acts as an inverse agonist at the 5-HT2C receptor.[1] Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist reduces the constitutive or basal activity of a receptor. The 5-HT2C receptor, particularly the INI isoform, exhibits significant constitutive activity, meaning it signals even in the absence of its natural ligand, serotonin.

By reducing this basal signaling, this compound modulates the Gq protein-coupled signaling cascade. This leads to a decrease in the activity of phospholipase C (PLC), which in turn reduces the production of the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). The downstream consequences include a reduction in intracellular calcium mobilization and a decrease in the recruitment of β-arrestin2 to the receptor.[1]

Antagonism at α2-Adrenoceptors

In addition to its effects on the serotonergic system, this compound functions as an antagonist at α2-adrenoceptors.[1] These receptors are typically coupled to inhibitory G proteins (Gi/o). When activated by their endogenous ligands, norepinephrine and epinephrine, α2-adrenoceptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and extracellular signal-regulated kinases 1/2 (ERK1/2).

As an antagonist, this compound blocks the binding of norepinephrine and other agonists to α2-adrenoceptors, thereby preventing the inhibition of adenylyl cyclase and the subsequent downstream signaling events.[1] This leads to a disinhibition of noradrenergic neurons, potentially increasing the release of norepinephrine in certain brain regions.

Functional Effects: In Vitro Evidence

A series of in vitro functional assays have been conducted to characterize the molecular consequences of this compound's interaction with its target receptors. The results of these assays are summarized below.

| Functional Assay | Effect of S 32212 | Receptor Target | Signaling Pathway | Reference |

| Gαq Activation | Reduction of basal activity | 5-HT2C | Gq | [1] |

| [3H]Inositol-Phosphate Production | Reduction of basal production | 5-HT2C | Gq/PLC | [1] |

| β-arrestin2 Recruitment | Reduction of spontaneous association | 5-HT2C | β-arrestin | [1] |

| Adenylyl Cyclase Activity | Abolished noradrenaline-induced inhibition | α2-adrenoceptors | Gi/o | [1] |

| ERK1/2 Phosphorylation | Abolished noradrenaline-induced effects | α2-adrenoceptors | Gi/o/MAPK | [1] |

| Ca2+ Mobilization | Induction after long-term exposure (prevented by SB242,084) | 5-HT2C | Gq/PLC | [1] |

Table 2: Summary of In Vitro Functional Effects of this compound.[1]

Detailed Experimental Protocols

The following sections provide an overview of the methodologies employed in the key experiments that elucidated the mechanism of action of this compound.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for human 5-HT2C and α2-adrenoceptors.

-

Methodology:

-

Membranes from cells stably expressing the receptor of interest (e.g., CHO cells for α2-adrenoceptors, HEK-293 cells for 5-HT2C receptors) are prepared.

-

Membranes are incubated with a specific radioligand (e.g., [3H]mesulergine for 5-HT2C, [3H]RX821002 for α2-adrenoceptors) and varying concentrations of this compound.

-

Following incubation, the bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

The inhibition constant (Ki) is calculated from the IC50 value (the concentration of S 32212 that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

-

Gαq Activation Assay

-

Objective: To assess the effect of this compound on the basal activity of the Gαq protein coupled to the 5-HT2C receptor.

-

Methodology:

-

Membranes from cells expressing the constitutively active h5-HT2C(INI) receptor are used.

-

A [35S]GTPγS binding assay is typically employed. In this assay, the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is measured as an indicator of G protein activation.

-

Membranes are incubated with GDP, varying concentrations of this compound, and [35S]GTPγS.

-

The reaction is terminated, and the amount of [35S]GTPγS bound to the G proteins is determined by scintillation counting after separation of bound from free radioligand.

-

A decrease in basal [35S]GTPγS binding in the presence of S 32212 indicates inverse agonism.

-

[3H]Inositol-Phosphate (IP) Production Assay

-

Objective: To measure the effect of this compound on the production of inositol phosphates, a downstream product of the Gq/PLC signaling pathway.

-

Methodology:

-

Intact cells expressing the 5-HT2C receptor are pre-labeled with [3H]myo-inositol.

-

The cells are then incubated with varying concentrations of this compound in the presence of LiCl (which inhibits inositol monophosphatase, allowing for the accumulation of IPs).

-

The reaction is stopped, and the accumulated [3H]inositol phosphates are separated from other cellular components using anion-exchange chromatography.

-

The amount of radioactivity corresponding to the IP fraction is quantified by liquid scintillation counting.

-

A reduction in basal [3H]IP production demonstrates the inverse agonist activity of S 32212.

-

β-arrestin2 Recruitment Assay

-

Objective: To determine the effect of this compound on the recruitment of β-arrestin2 to the 5-HT2C receptor.

-

Methodology:

-

A Bioluminescence Resonance Energy Transfer (BRET) assay is utilized.

-

Cells are co-transfected with constructs encoding the h5-HT2C(INI) receptor fused to a Renilla luciferase (Rluc) and β-arrestin2 fused to a Yellow Fluorescent Protein (YFP).

-

Upon close proximity of the Rluc and YFP tags (which occurs during β-arrestin2 recruitment to the receptor), energy is transferred from the luciferase to the fluorescent protein, resulting in a measurable light emission at a specific wavelength.

-

Cells are incubated with the luciferase substrate (e.g., coelenterazine) and varying concentrations of this compound.

-

The BRET signal is measured using a luminometer capable of detecting both Rluc and YFP emissions.

-

A decrease in the basal BRET signal indicates that S 32212 reduces the spontaneous association of β-arrestin2 with the receptor.

-

Adenylyl Cyclase (AC) Activity Assay

-

Objective: To assess the antagonist effect of this compound on α2-adrenoceptor-mediated inhibition of adenylyl cyclase.

-

Methodology:

-

Membranes from cells expressing α2-adrenoceptors are used.

-

The assay measures the conversion of ATP to cAMP by adenylyl cyclase.

-

Membranes are incubated with ATP, a phosphodiesterase inhibitor (to prevent cAMP degradation), an α2-adrenoceptor agonist (e.g., norepinephrine), and varying concentrations of this compound.

-

The amount of cAMP produced is quantified using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or a homogenous time-resolved fluorescence (HTRF) assay.

-

S 32212's ability to block the norepinephrine-induced decrease in cAMP production demonstrates its antagonist activity.

-

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Phosphorylation Assay

-

Objective: To determine the effect of this compound on α2-adrenoceptor-mediated modulation of ERK1/2 phosphorylation.

-

Methodology:

-

Whole cells expressing α2-adrenoceptors are treated with an agonist (e.g., norepinephrine) in the presence or absence of varying concentrations of this compound.

-

Following treatment, the cells are lysed, and the levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 are measured.

-

Common detection methods include Western blotting using specific antibodies against pERK1/2 and total ERK1/2, or quantitative methods like ELISA or HTRF assays.

-

The ratio of pERK1/2 to total ERK1/2 is calculated to determine the extent of ERK1/2 activation.

-

The ability of S 32212 to prevent the agonist-induced changes in ERK1/2 phosphorylation confirms its antagonist properties at the α2-adrenoceptor.

-

Conclusion

This compound possesses a distinct and compelling dual mechanism of action, characterized by inverse agonism at the 5-HT2C receptor and antagonism at α2-adrenoceptors. This combination of activities results in a complex modulation of serotonergic and noradrenergic signaling pathways. The in-depth characterization through a suite of in vitro pharmacological assays provides a solid foundation for understanding its potential therapeutic applications. The detailed experimental protocols outlined herein offer a guide for the continued investigation and development of this and similar compounds targeting these critical neurotransmitter systems.

References

S 32212 Hydrochloride: A Technical Guide to its Inverse Agonist Activity at the 5-HT2C Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

S 32212 hydrochloride is a novel psychoactive compound that has garnered significant interest for its potential as an antidepressant.[1][2] Its primary mechanism of action involves a unique interaction with the serotonin 2C (5-HT2C) receptor, where it acts as an inverse agonist.[2] This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its characterization as a 5-HT2C inverse agonist. The document details its binding affinity, functional activity, and the experimental methodologies used to determine these properties. Furthermore, it explores the downstream signaling pathways of the 5-HT2C receptor and the conceptual framework of inverse agonism.

The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is known to exhibit constitutive activity, meaning it can signal in the absence of an agonist.[1] Inverse agonists, unlike neutral antagonists which simply block agonist binding, can reduce this basal level of receptor activity.[2] this compound's ability to modulate this constitutive activity is a key aspect of its pharmacological profile. In addition to its potent 5-HT2C inverse agonism, S 32212 also displays antagonist activity at the 5-HT2A and α2-adrenergic receptors, a multitarget profile that may contribute to its overall therapeutic effects.[2]

Quantitative Data Presentation

The following tables summarize the in vitro pharmacological data for this compound, providing key quantitative metrics for its interaction with various receptors.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Radioligand | Tissue/Cell Line | pKi (mean ± SEM) | Ki (nM) |

| Human 5-HT2C (INI isoform) | [³H]Mesulergine | CHO Cells | 8.2 ± 0.1 | 6.3 |

| Human 5-HT2A | [³H]Ketanserin | CHO Cells | 8.2 ± 0.1 | 6.3 |

| Human α2A-adrenoceptor | [³H]RX821002 | CHO Cells | 7.2 ± 0.1 | 63.1 |

| Human α2B-adrenoceptor | [³H]RX821002 | CHO Cells | 8.2 ± 0.1 | 6.3 |

| Human α2C-adrenoceptor | [³H]RX821002 | CHO Cells | 7.4 ± 0.1 | 39.8 |

Data compiled from Millan et al., 2012.[2]

Table 2: Functional Activity of this compound at the Human 5-HT2C Receptor (INI isoform)

| Assay | Parameter | Cell Line | pEC50 (mean ± SEM) | EC50 (nM) |

| Basal Gαq Activation | Inverse Agonism | CHO Cells | 7.4 ± 0.1 | 39.8 |

| Basal [³H]Inositol Phosphate Production | Inverse Agonism | CHO Cells | 7.5 ± 0.1 | 31.6 |

| Spontaneous β-arrestin2 Association | Inverse Agonism | HEK293 Cells | 7.7 ± 0.1 | 20.0 |

Data compiled from Millan et al., 2012.[2]

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the pharmacological profile of this compound. These are based on standard methodologies in the field and reflect the types of experiments described in the primary literature for this compound.

Radioligand Binding Assays

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound like this compound for a specific receptor.

Objective: To determine the affinity of this compound for the 5-HT2C receptor.

Materials:

-

Cell membranes prepared from CHO cells stably expressing the human 5-HT2C receptor (INI isoform).

-

Radioligand: [³H]Mesulergine.

-

Non-specific binding control: Mianserin (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the h5-HT2C receptor in ice-cold lysis buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, [³H]Mesulergine, and assay buffer.

-

Non-specific Binding: Cell membranes, [³H]Mesulergine, and a high concentration of a non-labeled competing ligand (e.g., 10 µM mianserin).

-

Displacement: Cell membranes, [³H]Mesulergine, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC50 value (the concentration of S 32212 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor and can be used to determine whether a ligand is an agonist, antagonist, or inverse agonist.

Objective: To assess the effect of this compound on the basal Gαq activation mediated by the constitutively active 5-HT2C receptor.

Materials:

-

Cell membranes from CHO cells expressing the h5-HT2C receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

Non-specific binding control: Unlabeled GTPγS.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Basal Activity: Cell membranes, [³⁵S]GTPγS, GDP, and assay buffer.

-

Non-specific Binding: Cell membranes, [³⁵S]GTPγS, GDP, and a high concentration of unlabeled GTPγS.

-

Inverse Agonist Activity: Cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at 30°C for a specified time (e.g., 60 minutes).

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Dry the filters and measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific [³⁵S]GTPγS binding. To determine the inverse agonist effect of S 32212, plot the percentage of basal [³⁵S]GTPγS binding against the logarithm of the drug concentration. The EC50 value represents the concentration of S 32212 that produces 50% of its maximal inhibitory effect on basal G-protein activation.

Phospholipase C (PLC) Activity Assay ([³H]Inositol Phosphate Production)

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, to quantify the functional activity of Gq-coupled receptors like 5-HT2C.

Objective: To measure the inverse agonist effect of this compound on the constitutive activity of the 5-HT2C receptor leading to IP production.

Materials:

-

CHO cells stably expressing the h5-HT2C receptor.

-

myo-[³H]inositol.

-

LiCl.

-

Assay medium (e.g., serum-free DMEM).

-

Dowex anion-exchange resin.

-

Scintillation fluid and counter.

Procedure:

-

Cell Culture and Labeling: Plate the cells in multi-well plates and incubate with medium containing myo-[³H]inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.

-

Assay: Wash the cells and pre-incubate with assay medium containing LiCl (which inhibits the breakdown of inositol monophosphates) for a short period.

-

Treatment: Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 60 minutes) at 37°C.

-

Extraction: Terminate the reaction by adding a stop solution (e.g., ice-cold perchloric acid).

-

Purification of Inositol Phosphates: Neutralize the cell extracts and apply them to Dowex anion-exchange columns. Wash the columns to remove free [³H]inositol and elute the total [³H]inositol phosphates with a suitable eluent (e.g., formic acid).

-

Scintillation Counting: Add the eluate to scintillation fluid and count the radioactivity.

-

Data Analysis: Plot the amount of [³H]inositol phosphates produced against the logarithm of the concentration of this compound to determine the EC50 value for its inverse agonist activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the mechanism of action of this compound.

References

An In-Depth Technical Guide on the α2-Adrenoceptor Antagonism of S 32212 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 32212 hydrochloride is a novel psychoactive compound that exhibits a multifaceted pharmacological profile, a core component of which is its potent antagonism of α2-adrenoceptors. This technical guide provides a comprehensive overview of the antagonistic properties of S 32212 at the three subtypes of human α2-adrenoceptors: α2A, α2B, and α2C. The document details the compound's binding affinity, functional antagonism on downstream signaling pathways, and the experimental methodologies used to elucidate these characteristics. Quantitative data are presented in a clear, tabular format, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound, chemically known as N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydro-3-H-benzo[e]indole-3-carboxamide, has been identified as a promising agent in preclinical studies for the treatment of depression.[1][2] Its mechanism of action is, in part, attributed to its ability to block α2-adrenoceptors, which are key presynaptic autoreceptors that regulate the release of norepinephrine. By antagonizing these receptors, S 32212 enhances noradrenergic neurotransmission. This guide focuses specifically on the in-vitro characterization of S 32212's interaction with human α2-adrenoceptor subtypes.

Quantitative Data: Binding Affinity of this compound at Human α2-Adrenoceptors

The binding affinity of S 32212 for the human α2A, α2B, and α2C adrenoceptor subtypes was determined through radioligand binding assays. The results, expressed as pKi values (the negative logarithm of the inhibition constant, Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | pKi |

| Human α2A-adrenoceptor | 7.2 |

| Human α2B-adrenoceptor | 8.2 |

| Human α2C-adrenoceptor | 7.4 |

| Data sourced from Millan et al., 2012.[1] |

These data demonstrate that S 32212 has a high affinity for all three human α2-adrenoceptor subtypes, with a notably higher affinity for the α2B subtype.

Functional Antagonism of this compound

This compound acts as a functional antagonist at α2-adrenoceptors. In functional assays, it was shown to abolish the effects of noradrenaline, the endogenous agonist for these receptors. Specifically, S 32212 blocked noradrenaline-induced:

-

Recruitment of Gαi3 and Gαo proteins

-

Inhibition of adenylyl cyclase

-

Phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2)[1]

This demonstrates that S 32212 effectively prevents the intracellular signaling cascade that is normally initiated by the activation of α2-adrenoceptors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's α2-adrenoceptor antagonism. These protocols are based on standard pharmacological assays and reflect the procedures likely employed in the primary research.

Radioligand Binding Assays

These assays were performed to determine the binding affinity of S 32212 for the different α2-adrenoceptor subtypes.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human α2A, α2B, or α2C-adrenoceptor subtypes were used.

-

Membrane Preparation:

-

Cells were harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate was centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant was centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet was washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

Membrane preparations were incubated with a specific radioligand for the α2-adrenoceptors (e.g., [3H]RX821002).

-

Increasing concentrations of this compound were added to displace the radioligand.

-

The incubation was carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

-

The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters was measured using liquid scintillation counting.

-

-

Data Analysis: The IC50 values (concentration of S 32212 that inhibits 50% of specific radioligand binding) were determined by non-linear regression analysis. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.

G-Protein Activation Assay ([35S]GTPγS Binding)

This assay measures the ability of an agonist to stimulate the binding of [35S]GTPγS to G-proteins, a hallmark of G-protein-coupled receptor (GPCR) activation. The antagonistic effect of S 32212 was assessed by its ability to block agonist-induced [35S]GTPγS binding.

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Procedure:

-

Membranes from cells expressing α2-adrenoceptors were incubated in an assay buffer containing GDP, [35S]GTPγS, and noradrenaline (agonist).

-

To test for antagonism, membranes were pre-incubated with this compound before the addition of noradrenaline.

-

The reaction was allowed to proceed at a controlled temperature (e.g., 30°C).

-

The assay was terminated by filtration, and the amount of bound [35S]GTPγS was quantified by scintillation counting.

-

-

Data Analysis: The ability of S 32212 to inhibit the noradrenaline-stimulated [35S]GTPγS binding was quantified and expressed as a percentage of the maximal agonist response.

Adenylyl Cyclase Activity Assay

α2-Adrenoceptors are coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The antagonistic effect of S 32212 was determined by its ability to prevent the noradrenaline-induced inhibition of adenylyl cyclase.

-

Cell Culture: Whole cells (e.g., CHO cells expressing α2-adrenoceptors) were used.

-

Assay Procedure:

-

Cells were pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

-

Cells were incubated with forskolin (a direct activator of adenylyl cyclase) to stimulate cAMP production.

-

Noradrenaline was added to inhibit this forskolin-stimulated cAMP production.

-

To assess antagonism, cells were pre-incubated with this compound before the addition of noradrenaline.

-

The reaction was stopped, and the intracellular cAMP levels were measured using a competitive binding assay, such as a cAMP-specific enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

-

Data Analysis: The reversal of noradrenaline-induced inhibition of cAMP production by S 32212 was quantified.

ERK1/2 Phosphorylation Assay

Activation of α2-adrenoceptors can lead to the phosphorylation and activation of ERK1/2, a key downstream signaling molecule. The antagonistic effect of S 32212 was measured by its ability to block noradrenaline-induced ERK1/2 phosphorylation.

-

Cell Culture: Cells expressing α2-adrenoceptors were grown in multi-well plates.

-

Assay Procedure:

-

Cells were serum-starved to reduce basal ERK1/2 phosphorylation.

-

Cells were pre-incubated with this compound.

-

Noradrenaline was added to stimulate ERK1/2 phosphorylation.

-

After a short incubation period, the cells were lysed.

-

The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 in the cell lysates were determined by Western blotting or a specific ELISA using antibodies that recognize the phosphorylated and total forms of the proteins.

-

-

Data Analysis: The ratio of pERK1/2 to total ERK1/2 was calculated, and the inhibition of the noradrenaline-induced increase in this ratio by S 32212 was determined.

Visualizations

Signaling Pathway of α2-Adrenoceptor Antagonism by S 32212

Caption: S 32212 antagonism of noradrenaline-activated α2-adrenoceptor signaling.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of S 32212.

Logical Relationship in Functional Antagonism Assays

Caption: Logical flow for assessing the functional antagonism of S 32212.

Conclusion

This compound is a potent antagonist of human α2A, α2B, and α2C-adrenoceptors, with the highest affinity for the α2B subtype. Its antagonistic activity is confirmed by its ability to block noradrenaline-induced downstream signaling events, including G-protein activation, adenylyl cyclase inhibition, and ERK1/2 phosphorylation. The data presented in this guide, derived from robust in-vitro pharmacological assays, provide a solid foundation for understanding a key component of the mechanism of action of S 32212 and support its further investigation as a potential therapeutic agent.

References

- 1. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: I. A mechanistic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] S32212, a Novel Serotonin Type 2C Receptor Inverse Agonist/α2-Adrenoceptor Antagonist and Potential Antidepressant: I. A Mechanistic Characterization | Semantic Scholar [semanticscholar.org]

S 32212 Hydrochloride: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

S 32212 hydrochloride is a novel psychoactive compound with a unique pharmacological profile, acting as a potent inverse agonist of the serotonin 5-HT2C receptor and a formidable antagonist at α2-adrenergic and serotonin 5-HT2A receptors.[1] This multimodal mechanism of action results in a complex and potentially beneficial modulation of several key neurotransmitter systems in the central nervous system. Preclinical studies have demonstrated its potential as an antidepressant and anxiolytic agent, alongside pro-cognitive effects. This technical guide provides a detailed overview of the pharmacological properties of this compound, including its binding affinities, functional activities, and in vivo effects, supported by detailed experimental methodologies and visual representations of its mechanism of action and experimental workflows.

Introduction

This compound is a structurally novel compound identified as a potential therapeutic agent for neuropsychiatric disorders. Its distinct pharmacological profile, characterized by high affinity for and inverse agonism at the 5-HT2C receptor, combined with potent antagonism of α2-adrenergic and 5-HT2A receptors, distinguishes it from existing psychotropic medications.[1][2] This unique combination of activities suggests a potential for broad efficacy in treating mood and anxiety disorders, potentially with an improved side-effect profile compared to conventional treatments. This document serves as a comprehensive resource for researchers and drug development professionals, detailing the key pharmacological attributes of this compound.

Receptor Binding Profile

This compound exhibits a high affinity for human 5-HT2C, 5-HT2A, and α2B-adrenergic receptors.[1] Notably, it demonstrates over 70-fold selectivity for these primary targets when screened against a large panel of other receptors, ion channels, and enzymes.[2]

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor/Site | Species | pKi | Ki (nM) |

| 5-HT2CINI (constitutively active) | Human | 8.2 | 6.6 |

| 5-HT2CVSV | Human | - | 8.9 |

| 5-HT2A | Human | - | 5.8 |

| α2B-Adrenergic | Human | 8.2 | 5.8 |

| α2A-Adrenergic | Human | 7.2 | - |

| α2C-Adrenergic | Human | 7.4 | - |

Data sourced from Millan et al., 2012.[1]

Functional Activity

This compound acts as an inverse agonist at the constitutively active human 5-HT2CINI receptor isoform. This inverse agonism leads to a reduction in the basal activity of downstream signaling pathways.[1] At 5-HT2A and α2-adrenergic receptors, it functions as a potent antagonist.

Table 2: Functional Activity of this compound

| Assay | Cell Line | Receptor | Activity | pEC50 | EC50 (nM) |

| Gαq Activation | HEK293 | 5-HT2CINI | Inverse Agonist | - | 38 |

| Phospholipase C (PLC) Activity | HEK293 | 5-HT2CINI | Inverse Agonist | - | 18.6 |

| Phospholipase C (PLC) Activity | CHO | 5-HT2CVSV | Inverse Agonist | - | 18.6 |

Data sourced from Millan et al., 2012.[1]

Signaling Pathway

As an inverse agonist at the 5-HT2C receptor, this compound reduces the constitutive activation of Gq/11 proteins, which in turn decreases the activity of phospholipase C (PLC). This leads to lower production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in reduced intracellular calcium release and protein kinase C (PKC) activation.

Caption: Inverse agonist action of S 32212 at the 5-HT2C receptor.

In Vivo Pharmacology

The in vivo effects of this compound are consistent with its receptor binding and functional activity profile, demonstrating potential antidepressant, anxiolytic, and pro-cognitive properties in various rodent models.[3]

Table 3: In Vivo Effects of this compound

| Model | Species | Effect | Route | Dose (mg/kg) |

| 5-HT2C Agonist-Induced Penile Erections | Rat | Inhibition | - | 2.5 |

| DOI-Induced Head Twitches | Rat | Inhibition | - | 2.5 |

| Forced Swim Test | Rat | Reduced Immobility | Acute & Subchronic | 10, 40 |

| Marble Burying | Mouse | Reduced Burying | Acute | 10, 40 |

| Aggressive Behavior | Mouse | Suppression | Acute | - |

| Chronic Mild Stress (Sucrose Intake) | Rat | Normalization | Long-term | - |

| Vogel Conflict Test | Rat | Anxiolytic Action | - | - |

| Scopolamine-Induced Cognitive Deficits | Rat | Blockade | - | - |

Data primarily sourced from Dekeyne et al., 2012.[3]

Experimental Protocols

The following are detailed descriptions of the key experimental methodologies used to characterize the pharmacological profile of this compound, based on standard practices in the field and inferred from the primary literature.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various receptors.

General Protocol:

-

Membrane Preparation: Cell lines stably expressing the human receptor of interest (e.g., HEK293 cells for 5-HT2C receptors) are cultured and harvested. The cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The membranes are washed and resuspended in the assay buffer.

-

Binding Reaction: A fixed concentration of a specific radioligand (e.g., [3H]mesulergine for 5-HT2C receptors) is incubated with the cell membrane preparation in the presence of increasing concentrations of this compound.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow for binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

References

- 1. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: I. A mechanistic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S32212 - Wikipedia [en.wikipedia.org]

- 3. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: II. A behavioral, neurochemical, and electrophysiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antidepressant Potential of S 32212: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 32212 is a novel psychoactive compound that has demonstrated significant promise in preclinical studies as a potential antidepressant agent. Its unique pharmacological profile, characterized by a combination of 5-HT2C receptor inverse agonism and α2-adrenergic receptor antagonism, positions it as a noradrenergic and specific serotonergic antidepressant (NaSSA). This technical guide provides a comprehensive overview of the core antidepressant properties of S 32212, detailing its mechanism of action, summarizing key quantitative data from preclinical investigations, and outlining the experimental protocols used in its evaluation. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its complex pharmacology.

Introduction

Major depressive disorder (MDD) remains a leading cause of disability worldwide, with a significant portion of patients exhibiting an inadequate response to currently available treatments. This underscores the urgent need for novel antidepressants with distinct mechanisms of action. S 32212 has emerged as a promising candidate, demonstrating a preclinical profile consistent with antidepressant, anxiolytic, and cognitive-enhancing effects. This document serves as an in-depth technical resource for researchers and drug development professionals, consolidating the existing knowledge on the antidepressant properties of S 32212.

Mechanism of Action

S 32212's primary mechanism of action involves the dual modulation of serotonergic and noradrenergic systems. It acts as a potent inverse agonist at the serotonin 5-HT2C receptor and a competitive antagonist at α2-adrenergic receptors (subtypes α2A, α2B, and α2C).[1] Additionally, it exhibits antagonist properties at 5-HT2A and, to a lesser extent, 5-HT2B receptors.[1] Notably, S 32212 shows negligible affinity for monoamine reuptake transporters, distinguishing it from typical selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1]

This unique pharmacological profile leads to a cascade of downstream effects:

-

Disinhibition of Dopamine and Norepinephrine Release: Inverse agonism at 5-HT2C receptors, which tonically inhibit dopaminergic and noradrenergic neurons, leads to an increase in the release of dopamine and norepinephrine in brain regions implicated in mood regulation, such as the prefrontal cortex and hippocampus.

-

Enhanced Noradrenergic and Serotonergic Transmission: Antagonism of α2-adrenergic autoreceptors on noradrenergic neurons and heteroreceptors on serotonergic neurons further enhances the release of both norepinephrine and serotonin.

The synergistic action at these two key receptor systems is believed to be the foundation of S 32212's antidepressant effects.

Figure 1: Simplified signaling pathway of S 32212.

Preclinical Pharmacology: Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies investigating the antidepressant properties of S 32212.

Table 1: Receptor Binding Affinities of S 32212

| Receptor | pKi | Ki (nM) | Functional Activity |

| Human 5-HT2C | 8.2 | 6.3 | Inverse Agonist |

| Human 5-HT2A | - | - | Antagonist |

| Human 5-HT2B | - | - | Antagonist |

| Human α2A-adrenoceptor | 7.2 | 63.1 | Antagonist |

| Human α2B-adrenoceptor | 8.2 | 6.3 | Antagonist |

| Human α2C-adrenoceptor | 7.4 | 39.8 | Antagonist |

| Monoamine Transporters | Negligible Affinity | - | - |

Data compiled from Millan et al., 2012.[1]

Table 2: Neurochemical Effects of S 32212 in Rats

| Brain Region | Neurotransmitter | Dose (mg/kg, i.p.) | Effect (% of Basal) |

| Frontal Cortex | Norepinephrine | 10 | ↑ ~250% |

| Frontal Cortex | Dopamine | 10 | ↑ ~150% |

| Frontal Cortex | Acetylcholine | 10 | ↑ ~150% |

| Hippocampus | Norepinephrine | 10 | ↑ ~200% |

Data compiled from Dekeyne et al., 2012.

Table 3: Electrophysiological Effects of S 32212 in Rats

| Brain Region | Neuronal Type | Dose (mg/kg, i.v.) | Effect on Firing Rate |

| Locus Coeruleus | Noradrenergic Neurons | 2.5 | ↑ Significant Increase |

Data compiled from Dekeyne et al., 2012.

Table 4: Behavioral Effects of S 32212 in Rodent Models of Depression

| Model | Species | Dose (mg/kg, p.o.) | Key Finding |

| Forced Swim Test | Rat | 10, 40 | ↓ Immobility Time |

| Chronic Mild Stress | Rat | 10 | Reversal of Anhedonia |

Data compiled from Dekeyne et al., 2012.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of S 32212 for various neurotransmitter receptors.

-

Method: Radioligand binding assays were performed using membranes from cells expressing the human recombinant receptors. Varying concentrations of S 32212 were incubated with the membranes and a specific radioligand for the receptor of interest. The amount of bound radioligand was measured, and the concentration of S 32212 that inhibited 50% of the specific binding (IC50) was determined. Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.

In Vivo Microdialysis

-

Objective: To measure the extracellular levels of neurotransmitters in specific brain regions of freely moving rats following administration of S 32212.

-

Method:

-

Probe Implantation: Guide cannulae were stereotaxically implanted into the desired brain regions (e.g., frontal cortex, hippocampus) of anesthetized rats.

-

Microdialysis: After a recovery period, a microdialysis probe (e.g., 4 mm membrane length, 20 kDa molecular weight cutoff) was inserted through the guide cannula. The probe was continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 µL/min).

-

Sample Collection: Dialysate samples were collected at regular intervals (e.g., 20 minutes) before and after intraperitoneal (i.p.) administration of S 32212 or vehicle.

-

Neurochemical Analysis: The concentrations of neurotransmitters in the dialysate were quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Figure 2: Experimental workflow for in vivo microdialysis.

In Vivo Electrophysiology

-

Objective: To assess the effect of S 32212 on the firing rate of noradrenergic neurons in the locus coeruleus.

-

Method:

-

Animal Preparation: Rats were anesthetized, and a recording electrode was stereotaxically lowered into the locus coeruleus.

-

Neuronal Identification: Noradrenergic neurons were identified based on their characteristic slow, regular firing pattern and their response to pharmacological challenges.

-

Recording: The spontaneous firing rate of individual neurons was recorded before and after intravenous (i.v.) administration of S 32212.

-

Data Analysis: Changes in the firing rate were quantified and expressed as a percentage of the baseline firing rate.

-

Forced Swim Test

-

Objective: To evaluate the antidepressant-like activity of S 32212 in a behavioral despair model.

-

Method:

-

Apparatus: Rats were individually placed in a glass cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (e.g., 23-25°C) to a depth where they could not touch the bottom.

-

Pre-test Session: On the first day, rats were placed in the water for a 15-minute session.

-

Test Session: Twenty-four hours later, rats were administered S 32212 or vehicle orally (p.o.). After a set pre-treatment time (e.g., 60 minutes), they were placed back in the water for a 5-minute test session.

-

Scoring: The duration of immobility (the time the rat spent floating with only minimal movements to keep its head above water) was recorded by a trained observer blind to the treatment conditions.

-

Conclusion

The preclinical data for S 32212 strongly support its potential as a novel antidepressant. Its unique mechanism of action, combining 5-HT2C inverse agonism with α2-adrenergic antagonism, results in a robust enhancement of noradrenergic and dopaminergic neurotransmission in key brain regions. This neurochemical profile is consistent with the observed antidepressant-like effects in established animal models. The detailed quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of S 32212 and other compounds with a similar pharmacological profile. Future clinical investigations are warranted to determine the therapeutic efficacy and safety of S 32212 in patients with major depressive disorder.

References

S 32212 Hydrochloride: A Technical Guide for Cognitive Enhancement Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 32212 hydrochloride is a novel psychoactive compound with a dual mechanism of action as a potent and selective inverse agonist of the serotonin 5-HT2C receptor and an antagonist of the α2-adrenoceptor. While primarily investigated for its antidepressant properties, its unique pharmacological profile presents a compelling theoretical basis for its exploration as a cognitive enhancer. This technical guide synthesizes the available preclinical data on S 32212, outlines its core mechanisms of action relevant to cognition, and provides detailed, hypothetical experimental protocols and signaling pathway diagrams to guide future research in this domain.

Introduction

The intricate interplay of neurotransmitter systems in the central nervous system underpins higher cognitive functions, including learning, memory, and executive function. Pathological alterations in these systems are implicated in a range of cognitive disorders. This compound, with its dual antagonism of inhibitory presynaptic α2-adrenoceptors and postsynaptic 5-HT2C receptors, is positioned to disinhibit the release of key pro-cognitive neurotransmitters, dopamine and norepinephrine, particularly in the prefrontal cortex and hippocampus. This guide provides a comprehensive overview of the scientific rationale and potential research avenues for investigating S 32212 as a cognitive-enhancing agent.

Core Pharmacology of this compound

Mechanism of Action

This compound exerts its effects through two primary molecular targets:

-

5-HT2C Receptor Inverse Agonism: The 5-HT2C receptor is a G protein-coupled receptor that, upon activation by serotonin, inhibits the release of dopamine and norepinephrine.[1][2] As an inverse agonist, S 32212 not only blocks the action of serotonin at this receptor but also reduces its basal, constitutive activity, leading to a more robust disinhibition of dopamine and norepinephrine release.[3]

-

α2-Adrenoceptor Antagonism: α2-adrenoceptors are inhibitory autoreceptors located on noradrenergic neurons and heteroreceptors on other neuronal types.[4] By blocking these receptors, S 32212 prevents the negative feedback mechanism of norepinephrine on its own release, thereby increasing synaptic concentrations of this crucial neurotransmitter for arousal, attention, and executive function.[4]

Preclinical Pharmacological Profile

Currently, there is a lack of published preclinical studies specifically investigating the cognitive-enhancing effects of this compound. Research has predominantly focused on its antidepressant-like activity. The table below summarizes the known receptor binding affinities of S 32212.

| Receptor Subtype | Binding Affinity (pKi) | Functional Activity | Reference |

| Human 5-HT2C | 8.1 | Inverse Agonist | |

| Human α2A-adrenoceptor | 7.9 | Antagonist | |

| Human α2B-adrenoceptor | 7.5 | Antagonist | |

| Human α2C-adrenoceptor | 8.0 | Antagonist | |

| Human 5-HT2A | 7.4 | Antagonist | |

| Human D2 | < 6.0 | - | |

| Human H1 | < 6.0 | - |

Table 1: Receptor Binding Profile of S 32212. Data are presented as pKi values, which represent the negative logarithm of the inhibitory constant (Ki). Higher pKi values indicate greater binding affinity. The functional activity describes the effect of S 32212 at the receptor.

Theoretical Framework for Cognitive Enhancement

The pro-cognitive potential of S 32212 is predicated on its ability to modulate neurotransmitter systems critically involved in learning and memory.

Dopaminergic and Noradrenergic Disinhibition

Signaling Pathways in Cognitive Function

The downstream signaling cascades activated by increased dopamine and norepinephrine are crucial for synaptic plasticity, a cellular correlate of learning and memory.

Proposed Experimental Protocols for Cognitive Assessment

The following protocols are suggested as a starting point for investigating the cognitive-enhancing properties of this compound in preclinical models.

Novel Object Recognition (NOR) Task

This task assesses recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus.

-

Animals: Adult male Wistar rats (250-300 g).

-

Apparatus: A square open-field arena (e.g., 50 x 50 x 40 cm) made of non-porous material.

-

Procedure:

-

Habituation: Allow each rat to explore the empty arena for 10 minutes on two consecutive days.

-

Familiarization Phase (Day 3): Place two identical objects in the arena and allow the rat to explore for 5 minutes.

-

Test Phase (Day 3, after a retention interval, e.g., 1 hour or 24 hours): Replace one of the familiar objects with a novel object. Allow the rat to explore for 5 minutes.

-

-

Drug Administration: Administer S 32212 (e.g., 0.1, 0.3, 1.0 mg/kg, intraperitoneally) or vehicle 30 minutes before the familiarization phase.

-

Data Analysis: The primary measure is the discrimination index (DI), calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Reversal of Scopolamine-Induced Amnesia in the Morris Water Maze (MWM)

This model assesses spatial learning and memory and the ability of a compound to reverse cholinergic-deficit-induced amnesia.

-

Animals: Adult male C57BL/6 mice (20-25 g).

-

Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water, with a hidden escape platform.

-

Procedure:

-

Acquisition Phase (4 days): Four trials per day, with the mouse starting from different quadrants. The latency to find the hidden platform is recorded.

-

Probe Trial (Day 5): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured.

-

-

Drug Administration:

-

Administer scopolamine (e.g., 1 mg/kg, intraperitoneally) 30 minutes before each acquisition session to induce amnesia.

-

Administer S 32212 (e.g., 0.3, 1.0, 3.0 mg/kg, intraperitoneally) 60 minutes before each acquisition session (30 minutes before scopolamine).

-

-

Data Analysis: Compare the escape latencies during acquisition and the time spent in the target quadrant during the probe trial between treatment groups.

Attenuation of Dizocilpine (MK-801)-Induced Deficits in a T-Maze Spontaneous Alternation Task

This task assesses working memory and the ability of a compound to counteract glutamatergic hypofunction-induced cognitive impairment.

-

Animals: Adult male Sprague-Dawley rats (275-325 g).

-

Apparatus: A T-maze with a start arm and two goal arms.

-

Procedure:

-

Place the rat in the start arm and allow it to choose one of the goal arms.

-

After the choice, confine the rat in the chosen arm for a short delay (e.g., 30 seconds).

-

Return the rat to the start arm for the next trial.

-

A spontaneous alternation is recorded if the rat chooses the opposite arm on the subsequent trial.

-

-

Drug Administration:

-

Administer dizocilpine (e.g., 0.1 mg/kg, subcutaneously) 30 minutes before the test session.

-

Administer S 32212 (e.g., 1.0, 3.0, 10.0 mg/kg, intraperitoneally) 60 minutes before the test session (30 minutes before dizocilpine).

-

-

Data Analysis: Calculate the percentage of spontaneous alternations. A decrease in alternations by dizocilpine and a reversal by S 32212 would indicate a pro-cognitive effect.

Safety and Tolerability

As with any centrally acting agent, a thorough evaluation of the safety and tolerability of S 32212 is paramount. Key considerations for preclinical studies include:

-

Locomotor Activity: Assess potential hyper- or hypo-locomotor effects to ensure that observed cognitive changes are not confounded by motor alterations.

-

Anxiogenic/Anxiolytic Profile: Evaluate the effects on anxiety-related behaviors, as this can influence performance in some cognitive tasks.

-

Cardiovascular Effects: Monitor heart rate and blood pressure, given the modulation of the adrenergic system.

-

Seizure Threshold: Assess any potential pro-convulsant activity, particularly given its interaction with multiple neurotransmitter systems.

Future Directions and Conclusion

The dual pharmacological action of this compound presents a promising, albeit currently theoretical, foundation for its investigation as a cognitive-enhancing agent. The disinhibition of prefrontal and hippocampal dopamine and norepinephrine, coupled with the downstream activation of signaling pathways crucial for synaptic plasticity, warrants dedicated preclinical research. The experimental protocols outlined in this guide provide a framework for systematically evaluating the pro-cognitive efficacy of S 32212 and its potential to reverse pharmacologically induced cognitive deficits. Future studies should aim to establish a clear dose-response relationship for cognitive effects and thoroughly characterize its safety profile. Should these preclinical investigations yield positive results, S 32212 could emerge as a novel therapeutic candidate for a range of disorders characterized by cognitive impairment.

Disclaimer: This document is intended for research and informational purposes only. This compound is an investigational compound and is not approved for any clinical use. All research involving this compound must be conducted in accordance with applicable regulations and ethical guidelines.

References

- 1. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 2. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are 5-HT2C receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 4. Frontiers | Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective [frontiersin.org]

S 32212 Hydrochloride: A Comprehensive Technical Guide on Receptor Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

S 32212 hydrochloride is a novel psychoactive compound with a complex pharmacological profile, primarily characterized by its high affinity for specific serotonin (5-HT) and adrenergic receptors. This technical guide provides an in-depth analysis of the receptor binding affinity of this compound, detailing its mechanism of action, experimental protocols used for its characterization, and the associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development in the field of neuroscience.

Receptor Binding Affinity Profile

This compound exhibits a distinct and selective binding profile, demonstrating high affinity for several key receptors implicated in mood regulation and other central nervous system functions. Its primary mechanism of action involves inverse agonism at serotonin 5-HT2C receptors and antagonism at serotonin 5-HT2A and α2-adrenergic receptors.[1][2][3][4] The compound shows over 70-fold selectivity for these primary targets compared to a wide panel of other receptors, enzymes, and ion channels.[1][3]

The quantitative binding affinities of this compound for its primary targets are summarized in the table below. The data are presented as pKi (the negative logarithm of the inhibition constant, Ki) and Ki values, which are critical metrics for assessing the potency of a ligand for its receptor.

| Receptor Subtype | Human (h) / Rat (r) | pKi | Ki (nM) | Functional Activity | Reference |

| Serotonin Receptors | |||||

| h5-HT2C (INI isoform) | h | 8.2 | 6.6 | Inverse Agonist | [1][3][4] |

| h5-HT2C (VSV isoform) | h | - | 8.9 | Inverse Agonist | [1][3][4] |

| h5-HT2A | h | 8.24 | 5.8 | Antagonist | [1][3][4] |

| h5-HT2B | h | 6.98 | - | Antagonist (less potent) | [2] |

| Adrenergic Receptors | |||||

| hα2A | h | 7.2 | - | Antagonist | [2] |

| hα2B | h | 8.2 | 5.8 | Antagonist | [1][2][3] |

| hα2C | h | 7.4 | - | Antagonist | [2] |

| Other Receptors | |||||

| α1A-adrenoceptors | h | Negligible Affinity | - | - | [2] |

| Histamine H1 receptors | h | Negligible Affinity | - | - | [2] |

| Muscarinic M1 receptors | h | Negligible Affinity | - | - | [2] |

| Monoamine Reuptake Sites | - | Devoid of Affinity | - | - | [2] |

Functional Activity

Beyond its binding affinity, the functional activity of this compound at its primary receptor targets is crucial to understanding its pharmacological effects. As an inverse agonist at 5-HT2C receptors, S 32212 not only blocks the action of the endogenous agonist serotonin but also reduces the receptor's basal, constitutive activity.[2] This is evidenced by its ability to decrease basal Gαq activation and downstream signaling events.[2]

| Functional Assay | Cell Line | Receptor | EC50 (nM) | Effect | Reference |

| GTPγS Binding | HEK293 | h5-HT2C (INI) | 38 | Reduction of Gαq activation | [1][3][4] |

| Phospholipase C (PLC) Activity | HEK293 | h5-HT2C (INI) | 18.6 | Inhibition of PLC activity | [1][3][4] |

| GTPγS Binding | CHO | h5-HT2C (VSV) | 38 | Reduction of Gαq activation | [3] |

| Phospholipase C (PLC) Activity | CHO | h5-HT2C (VSV) | 18.6 | Inhibition of PLC activity | [3] |

Experimental Protocols

The characterization of this compound's receptor binding and functional activity involves a suite of standard and advanced pharmacological assays. The following sections provide detailed methodologies for the key experiments cited.

Radioligand Binding Assays

These assays are fundamental for determining the affinity (Ki) of a test compound for a specific receptor. The principle involves the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound (S 32212) for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of this compound at various receptors.

General Protocol:

-

Membrane Preparation:

-

Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are cultured and harvested.

-

The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA method).

-

-

Competition Binding Assay:

-

A constant concentration of a specific radioligand (e.g., [3H]mesulergine for 5-HT2C receptors) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.

-

The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

-

Separation and Detection:

-

The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

The filters are washed with cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a specific receptor. Agonists promote the binding of [35S]GTPγS, a non-hydrolyzable analog of GTP, to the Gα subunit, while inverse agonists decrease this binding below basal levels.

Objective: To determine the functional effect of this compound on G protein activation.

General Protocol:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Reaction:

-

Cell membranes are incubated in an assay buffer containing GDP (to ensure G proteins are in their inactive state), [35S]GTPγS, and varying concentrations of this compound.

-

The reaction is initiated and incubated at a controlled temperature (e.g., 30°C).

-

-

Termination and Detection:

-

The reaction is terminated by rapid filtration.

-

The amount of [35S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.

-

-

Data Analysis:

-

The data are analyzed to determine the EC50 value, which is the concentration of the compound that produces 50% of its maximal effect (in this case, a decrease in [35S]GTPγS binding).

-

Phospholipase C (PLC) Activity Assay

This assay measures the activity of phospholipase C, an enzyme activated by Gq-coupled receptors like 5-HT2C. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

Objective: To assess the impact of this compound on the downstream signaling of 5-HT2C receptors.

General Protocol:

-

Cell Culture and Labeling:

-

Cells expressing the receptor are cultured in a medium containing a radiolabeled precursor of PIP2, such as [3H]myo-inositol.

-

-

Compound Treatment:

-

The cells are treated with varying concentrations of this compound.

-

-

Extraction and Separation:

-

The reaction is stopped, and the inositol phosphates are extracted.

-

The different inositol phosphates are separated using ion-exchange chromatography.

-

-

Quantification:

-

The radioactivity of the fraction containing IP3 is measured by scintillation counting.

-

-

Data Analysis:

-

The EC50 value for the inhibition of PLC activity is determined.

-

Signaling Pathways

The pharmacological effects of this compound are a direct consequence of its interaction with specific receptor signaling pathways. The following diagrams illustrate the key pathways modulated by this compound.

5-HT2C Receptor Inverse Agonism

5-HT2C receptors are Gq-coupled receptors that exhibit constitutive activity. As an inverse agonist, S 32212 stabilizes the receptor in an inactive conformation, thereby reducing the basal activation of the Gq protein and the subsequent production of second messengers.

5-HT2A Receptor Antagonism

As a 5-HT2A receptor antagonist, S 32212 blocks the binding of serotonin, thereby preventing the activation of the Gq-coupled signaling cascade that is normally initiated by this neurotransmitter.

α2-Adrenergic Receptor Antagonism

S 32212 acts as an antagonist at α2-adrenergic receptors, which are typically Gi-coupled autoreceptors. By blocking these receptors, S 32212 can disinhibit the release of norepinephrine from presynaptic terminals, leading to increased noradrenergic neurotransmission.

Conclusion

This compound is a potent and selective ligand for 5-HT2C, 5-HT2A, and α2-adrenergic receptors. Its unique profile as a 5-HT2C inverse agonist and a 5-HT2A/α2-adrenergic antagonist suggests a complex interplay of effects on serotonergic and noradrenergic neurotransmission. The detailed binding affinity data, functional activity profiles, and understanding of the underlying experimental protocols and signaling pathways provided in this guide are essential for the continued investigation and potential therapeutic development of this and related compounds. This information serves as a critical foundation for further preclinical and clinical research aimed at elucidating the full therapeutic potential of modulating these key central nervous system targets.

References

- 1. Phospholipase C - Assay | Worthington Biochemical [worthington-biochem.com]

- 2. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of phospholipase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of S 32212 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth in vitro characterization of S 32212 hydrochloride, a novel compound with significant potential in neuropharmacology. S 32212 is distinguished by its dual activity as a potent inverse agonist of the serotonin 5-HT2C receptor and an antagonist of α2-adrenergic and 5-HT2A receptors. This unique pharmacological profile suggests its potential therapeutic application as an antidepressant.

Quantitative Analysis of Receptor Binding and Functional Activity

The in vitro affinity and functional potency of this compound have been determined through a series of radioligand binding and functional assays. The data, summarized below, highlight the compound's high affinity and specific activity at its primary targets.

Table 1: Receptor Binding Affinity of this compound

| Receptor Target | Species | pKi | Ki (nM) | Reference |

| 5-HT2C (INI isoform) | Human | 8.2 | 6.6 | [1][2] |

| 5-HT2C (VSV isoform) | Human | - | 8.9 | [1][2] |

| 5-HT2A | Human | - | 5.8 | [1][2] |

| α2A-adrenoceptor | Human | 7.2 | - | [3] |

| α2B-adrenoceptor | Human | 8.2 | 5.8 | [1][2][3] |

| α2C-adrenoceptor | Human | 7.4 | - | [3] |

pKi is the negative logarithm of the Ki value.

Table 2: Functional Activity of this compound at 5-HT2C Receptors

| Assay | Cell Line | Receptor Isoform | Activity | EC50 (nM) | Reference |

| Gαq activation ([³⁵S]GTPγS binding) | HEK293 cells | 5-HT2C (INI) | Inverse Agonist | 38 | [1][2] |

| Phospholipase C (PLC) activity ([³H]inositol-phosphate production) | CHO cells | 5-HT2C (VSV) | Inverse Agonist | 18.6 | [1][2] |

Core Signaling Pathways

S 32212 exerts its effects by modulating key G-protein coupled receptor (GPCR) signaling pathways. As an inverse agonist at the 5-HT2C receptor, it reduces the constitutive activity of the Gαq pathway, leading to decreased production of inositol phosphates and diacylglycerol. As an antagonist at α2-adrenergic and 5-HT2A receptors, it blocks the canonical signaling of these receptors.

Experimental Methodologies

The in vitro characterization of this compound involved a suite of standard and advanced pharmacological assays. The following sections provide a general overview of the methodologies employed.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various receptor targets.

General Protocol:

-

Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., human 5-HT2C, 5-HT2A, or α2-adrenergic receptors) are prepared by homogenization and centrifugation.

-

Assay Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-mesulergine for 5-HT2C) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (S 32212).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Competition binding curves are generated, and IC50 values (the concentration of S 32212 that inhibits 50% of specific radioligand binding) are determined. Ki values are then calculated using the Cheng-Prusoff equation.

Functional Assays

Objective: To assess the functional activity of S 32212 at G-protein coupled receptors, specifically its inverse agonist properties at the 5-HT2C receptor.

General Protocol:

-

Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the target receptor are used.

-

Assay Incubation: Membranes are incubated with a non-hydrolyzable GTP analog, [³⁵S]GTPγS, in the presence of varying concentrations of S 32212.

-

Measurement of G-protein Activation: In the case of inverse agonism, S 32212 will decrease the basal level of [³⁵S]GTPγS binding to the Gαq subunit.

-

Separation and Quantification: The reaction is stopped, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration.

-

Data Analysis: Concentration-response curves are plotted to determine the EC50 and the maximal effect (Emax) of the compound.

Objective: To measure the functional consequence of Gαq-coupled receptor modulation, specifically the inverse agonist effect of S 32212 on 5-HT2C receptor-mediated phospholipase C (PLC) activity.

General Protocol:

-

Cell Culture and Labeling: Cells expressing the 5-HT2C receptor are cultured and pre-labeled with [³H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP2).

-

Compound Incubation: The cells are then incubated with varying concentrations of S 32212 in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol phosphates.

-

Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are then extracted.

-

Quantification: The amount of accumulated [³H]-inositol phosphates is determined by scintillation counting following chromatographic separation.

-

Data Analysis: Dose-response curves are constructed to calculate the EC50 value for the inhibition of basal IP accumulation.

Experimental Workflow Overview

The in vitro characterization of a novel compound like S 32212 follows a logical progression from initial binding studies to more complex functional and mechanistic assays.

Conclusion

The in vitro data for this compound robustly demonstrate its profile as a high-affinity inverse agonist at 5-HT2C receptors and an antagonist at α2-adrenergic and 5-HT2A receptors. These findings, derived from a comprehensive suite of binding and functional assays, provide a strong mechanistic basis for its observed preclinical antidepressant-like effects. Further investigation into the downstream consequences of its unique polypharmacology is warranted to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide on S 32212 Hydrochloride and its Impact on Monoaminergic Transmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 32212 hydrochloride is a novel psychoactive compound with a unique dual pharmacological mechanism of action, acting as both a potent serotonin (5-HT) 2C receptor inverse agonist and an α2-adrenoceptor antagonist.[1] This distinct profile allows it to modulate monoaminergic neurotransmission, specifically enhancing dopaminergic and noradrenergic signaling in key brain regions. Unlike typical antidepressants, S 32212 does not directly inhibit monoamine reuptake transporters.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its receptor binding profile, its influence on intracellular signaling pathways, and its in vivo effects on monoaminergic systems. The experimental protocols underlying these findings are also described to provide a thorough understanding of the methodologies used to characterize this compound.

Introduction

Monoaminergic systems, comprising dopamine (DA), norepinephrine (NE), and serotonin (5-HT), are critical regulators of mood, cognition, and arousal. Dysregulation of these systems is implicated in the pathophysiology of numerous psychiatric and neurological disorders. This compound represents a targeted approach to modulating these systems by simultaneously acting on two key regulatory receptors: the 5-HT2C receptor and the α2-adrenoceptor. This guide will explore the intricate mechanisms by which this compound exerts its effects on monoaminergic transmission.

Mechanism of Action

The primary mechanism of action of this compound is a combination of 5-HT2C receptor inverse agonism and α2-adrenoceptor antagonism.[1]

-

5-HT2C Receptor Inverse Agonism: this compound exhibits high affinity for the human 5-HT2C receptor, where it acts as an inverse agonist.[1] This means that it not only blocks the action of the endogenous agonist, serotonin, but also reduces the receptor's basal, constitutive activity. This action is significant as 5-HT2C receptors exert a tonic inhibitory control over the release of dopamine and norepinephrine in several brain regions, including the prefrontal cortex. By inhibiting this "brake," this compound facilitates the release of these catecholamines.

-

α2-Adrenoceptor Antagonism: this compound also potently antagonizes α2-adrenoceptors.[1] These receptors are primarily located presynaptically on noradrenergic neurons and function as autoreceptors, providing negative feedback to inhibit norepinephrine release. By blocking these receptors, this compound disinhibits noradrenergic neurons, leading to an increase in the firing rate of these cells and a subsequent rise in extracellular norepinephrine levels.